Ferroxamine

Description

Contextualization within the Hydroxamate Siderophore Class

Siderophores (from Greek, meaning "iron carrier") are small, high-affinity iron-chelating molecules secreted by microorganisms like bacteria and fungi to scavenge for iron, an essential element that has low solubility in many aerobic environments. wikipedia.org These molecules are among the most powerful known binding agents for Fe³⁺. wikipedia.org Siderophores are generally classified based on the chemical functional groups they use to chelate iron. The primary categories include catecholates, carboxylates, and hydroxamates. wikipedia.org

Ferroxamines belong to the hydroxamate class of siderophores. researchgate.net This class is characterized by the presence of one or more hydroxamic acid (-C(=O)N(OH)-) groups, which act as bidentate ligands, providing oxygen atoms to coordinate the ferric iron ion. nih.govresearchgate.net The Ferroxamine B complex, for instance, features three such hydroxamate groups within a linear chain, which wrap around the central Fe³⁺ ion to form a stable, neutral, octahedral complex. nih.govunife.it This structure is highly effective at sequestering iron. The stability of these hydroxamate siderophores, particularly in acidic conditions, provides a biological advantage to the organisms that produce them, such as fungi in low-pH soil environments. wikipedia.org

Historical Trajectories of this compound Discovery and Fundamental Research

The foundational research on this group of compounds began with the discovery of Desferrioxamine B (DFOB), the ligand component of this compound B. DFOB was first isolated in the late 1950s from the soil bacterium Streptomyces pilosus. ebi.ac.uk This discovery was the result of collaborative research by scientists at Ciba, the Swiss Federal Institute of Technology in Zurich, and the University Hospital in Freiburg, Germany. wikipedia.org The initial interest in DFOB stemmed from its remarkable and highly specific affinity for ferric iron. nih.govebi.ac.uk

Subsequent fundamental research focused on elucidating its structure and iron-chelating mechanism. It was determined that DFOB is an acyclic molecule containing three hydroxamic acid groups that enable it to bind Fe(III) with exceptional strength. nih.govnih.gov The iron-bound form, this compound B, is created when the trivalent iron moiety is chelated by Desferrioxamine B. wikipedia.org This chelation process forms a very stable, water-soluble complex. drugbank.com Early studies established that 100 mg of the ligand can bind approximately 8.5 mg of ferric iron. drugbank.com This potent chelating ability quickly identified its potential for applications in removing excess iron. ebi.ac.uk

Interdisciplinary Significance of this compound Research

The unique properties of this compound and its iron-free ligand, Desferrioxamine, have made them subjects of extensive research across multiple scientific disciplines.

Microbiology and Environmental Science: In microbiology, Ferroxamines are studied to understand microbial iron acquisition, a critical process for bacterial and fungal survival and virulence. wikipedia.org Some bacteria, like Pseudomonas aeruginosa, can utilize heterologous siderophores such as this compound B produced by other microbes. nih.gov In environmental science, hydroxamate siderophores like this compound B and G have been identified during the remineralization of marine particles, indicating their role in oceanic iron cycling. frontiersin.org

Biochemistry and Structural Biology: The high-affinity interaction between Desferrioxamine and iron has made this compound a model system for studying metal-ligand coordination chemistry and molecular recognition. nih.gov The structure of this compound B has been compared to other Ferroxamines like D1 and E to understand the structural features that govern their recognition and transport across cell membranes. nih.gov

Medicinal Chemistry and Pharmacology: The potent iron-chelating ability of Desferrioxamine B has led to its extensive investigation and use in medicine. It is studied for its ability to bind free iron in the bloodstream, forming this compound, which is then eliminated from the body. wikipedia.orgdrugbank.com This mechanism is central to its application in managing iron overload conditions. echemi.com Furthermore, researchers have created conjugates of hydroxamate siderophores with antibiotics, known as sideromycins, to selectively target bacteria like Staphylococcus aureus. nih.gov Recent research also explores its potential in promoting angiogenesis, which is crucial for tissue regeneration, and in novel drug delivery systems. tandfonline.comfrontiersin.org

Overview of Major Academic Research Paradigms Applied to this compound

The study of this compound involves a range of sophisticated research methodologies to characterize its structure, function, and interactions.

X-ray Crystallography: This technique has been fundamental in determining the precise three-dimensional structure of this compound complexes. For example, the crystal structure of Ferrioxamine B was determined by single-crystal X-ray diffraction, revealing a distorted octahedral coordination of the iron atom by the three hydroxamate groups and providing insights into its molecular recognition mechanisms. nih.gov

Spectroscopy and Potentiometry: Spectrophotometric and potentiometric methods are widely used to study the complex-formation equilibria between Desferrioxamine and various metal ions, including Fe(III). mdpi.comresearchgate.net These techniques allow for the determination of stability constants and the characterization of different complex species that form under varying pH conditions. mdpi.com

Chromatography: High-Performance Liquid Chromatography (HPLC) is a key analytical tool for the detection and quantification of this compound (formed from Desferrioxamine and iron) in biological samples. nih.gov This method is essential for studying the compound's behavior in complex biological fluids.

Proteomics and Genomics: In microbiology, proteomic approaches have been used to identify the specific cell surface receptors in bacteria, such as P. aeruginosa, that are induced in the presence of this compound B. nih.gov Genomic analysis of the receptor genes and associated regulatory loci helps to elucidate the genetic basis of siderophore uptake. nih.gov

Computational Modeling and Synthesis: Chemical synthesis allows for the creation of Desferrioxamine analogues and conjugates for various applications, such as sideromycin antibiotics. nih.govacs.org These synthetic efforts are often guided by computational modeling to understand structure-activity relationships.

Data Tables

Table 1: Comparison of Selected Siderophores

| Compound | Structure Type | Source Organism (Typical) | Molecular Formula (Iron Complex) |

| This compound B | Hydroxamate | Streptomyces pilosus | C₂₅H₄₅FeN₆O₈ nih.gov |

| This compound E | Hydroxamate | Serratia glaucescens | C₂₇H₄₅FeN₆O₉ smolecule.comnih.gov |

| This compound G | Hydroxamate | Streptomyces sp. | C₂₇H₄₅FeN₆O₉ |

| Enterobactin | Catecholate | Escherichia coli | C₃₀H₂₇FeN₃O₉ |

Table 2: Physicochemical Properties of Desferrioxamine B

| Property | Value |

| Molecular Formula | C₂₅H₄₈N₆O₈ nih.gov |

| Molar Mass | 560.693 g·mol⁻¹ wikipedia.org |

| Melting Point | 140 °C echemi.com |

| Water Solubility | 12,000 mg/L (at 20 °C) nih.gov |

Properties

Molecular Formula |

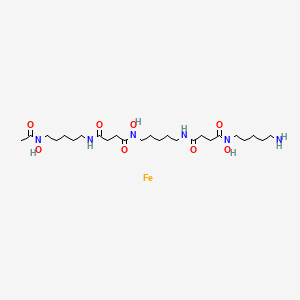

C25H48FeN6O8 |

|---|---|

Molecular Weight |

616.5 g/mol |

IUPAC Name |

N-[5-[[4-[5-[acetyl(hydroxy)amino]pentylamino]-4-oxobutanoyl]-hydroxyamino]pentyl]-N'-(5-aminopentyl)-N'-hydroxybutanediamide;iron |

InChI |

InChI=1S/C25H48N6O8.Fe/c1-21(32)29(37)18-9-3-6-16-27-22(33)12-14-25(36)31(39)20-10-4-7-17-28-23(34)11-13-24(35)30(38)19-8-2-5-15-26;/h37-39H,2-20,26H2,1H3,(H,27,33)(H,28,34); |

InChI Key |

RLQJSUCFBHXPHA-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCNC(=O)CCC(=O)N(CCCCCN)O)O)O.[Fe] |

Synonyms |

ferrioxamine ferrioxamine B ferrioxamine B mesylate ferrioxamine B, 55Fe-labeled ferrioxamine B, monomethanesulfonate salt ferroxamine |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Ferroxamine

Novel Ferroxamine Derivatives and Unprecedented Biosynthetic Pathways

Exploration of Cross-Talk between Non-Ribosomal Peptide Synthetase (NRPS)-Independent Siderophore Pathways

The intricate regulation of microbial iron acquisition often involves a complex interplay between various metabolic pathways. While many siderophores are synthesized via Non-Ribosomal Peptide Synthetase (NRPS) systems, a growing body of research highlights the significance of NRPS-independent (NIS) pathways. These NIS pathways utilize different enzymatic machinery, often involving dedicated synthetases, to assemble siderophores. The concept of "cross-talk" between these NIS pathways refers to coordinated regulatory mechanisms, shared precursor pools, or functional interdependencies that influence the production or efficacy of different siderophores.

Recent research has uncovered unprecedented instances of cross-talk between distinct NIS pathways in the biosynthesis of novel desferrioxamine (DFO) derivatives in Streptomyces ambofaciens asm.orgasm.orgnih.gov. This study identified four series of siderophores, three of which were novel, including acylated desferrioxamines (acyl-DFOs) and tetra- and penta-hydroxamate acyl-DFO derivatives. The biosynthesis of these acyl-DFO congeners was found to rely on the interplay between two separate NIS pathways within the same organism asm.orgasm.orgnih.gov. This represents the first documented example of such functional cross-talk between NIS pathways asm.org.

These novel acyl-DFOs, while their precise biological roles are still under investigation, may offer advantages in metal chelation due to additional hydroxamic functional groups, potentially aiding in competition for iron in competitive environments like soil asm.orgnih.gov. The discovery of this cross-talk mechanism underscores the complex regulatory networks governing siderophore biosynthesis, where multiple NIS pathways can coordinate their activities to produce a more diverse arsenal (B13267) of iron-scavenging molecules asm.orgasm.orgnih.gov.

Data Table 1: Examples of Siderophore Biosynthetic Pathways and Cross-Talk

| Siderophore Class | Biosynthetic Mechanism | Key Features of Cross-Talk | Organism Example | References |

| Desferrioxamines (Novel Acyl-DFOs) | NRPS-Independent (NIS) | Interplay between two distinct NIS pathways for synthesis of acyl-DFO derivatives (tetra- and penta-hydroxamate) | Streptomyces ambofaciens | asm.orgasm.orgnih.gov |

Compound List:

this compound

Desferrioxamine (DFO)

Acyl-desferrioxamines (acyl-DFOs)

Aerobactin

Coelichelin

Alcaligin

Rhizobactin 1021

Achromobactin

Bisucaberin

Vibrioferrin

Ferrichrome

Ferricrocin

Triacetylfusarinine C (TAFC)

Staphyloferrin A

Coordination Chemistry and Metal Chelation Mechanisms of Ferroxamine

High-Affinity Binding of Ferric Iron (Fe(III))

The most prominent feature of DFOB is its exceptionally high affinity and selectivity for the ferric iron (Fe(III)) ion. nih.govnih.gov This strong binding is a result of the ligand's specific design, which perfectly accommodates the coordination preferences of Fe(III).

Deferoxamine (B1203445) B is a hexadentate ligand, meaning it possesses six donor atoms that can bind to a central metal ion. nih.govmdpi.com Its linear structure contains three bidentate hydroxamate groups spaced along a flexible backbone. nih.govnih.gov This arrangement allows the molecule to wrap around a ferric ion, with the six oxygen atoms of the three hydroxamate groups coordinating the metal center. nih.govnih.gov This coordination results in the formation of a highly stable, pseudo-octahedral complex known as Ferrioxamine B. nih.govnih.govacs.org The crystal structure of Ferrioxamine B confirms that the six oxygen atoms bind the iron in a distorted octahedral structure, while the side chain containing the terminal amine group extends away from the metal ion and is not involved in coordination. nih.gov

The chelation of Fe(III) by Deferoxamine B occurs in a 1:1 stoichiometric ratio. nih.govacs.org The resulting Ferrioxamine B complex is characterized by an extremely high thermodynamic stability. The stability constant (log β) for the formation of the [Fe(III)HL]+ complex, the dominant species in the pH range of 1–10, is exceptionally high, underscoring the powerful sequestering ability of the ligand for ferric iron. nih.govmdpi.com

Table 1: Stability Constant of the Ferrioxamine B Complex

| Complex Species | Metal Ion | log β Value |

| [Fe(III)HL]⁺ | Fe(III) | 30.6 |

Molecular Interactions of Hydroxamate Functional Groups

The hydroxamate groups (R-C(=O)N(OH)-R') are the cornerstone of DFOB's metal-binding capability. nih.govmdpi.comnih.gov These functional groups are weak acids that, upon deprotonation of the hydroxylamine (B1172632) moiety, become potent bidentate chelating agents, binding metal ions through their two oxygen atoms. wikipedia.orgscientificeminencegroup.com In the formation of Ferrioxamine B, the three hydroxamate groups provide the six oxygen donor atoms necessary to satisfy the coordination requirements of the hard acid Fe(III) ion, leading to the formation of a stable, five-membered chelate ring structure. nih.govnih.gov The affinity of these groups for Fe(III) is so high that complexation occurs even at a pH as low as 2. nih.gov

Coordination with Other Transition and Lanthanoid Metal Ions

While renowned for its Fe(III) specificity, Deferoxamine B is a versatile chelator capable of forming stable complexes with a wide array of other metal ions, including various transition metals, lanthanoids, and actinoids. nih.govresearchgate.net The terminal amino group is typically not involved in this complexation, allowing for potential functionalization of the molecule. nih.govmdpi.com

More than 20 different metal complexes of Deferoxamine B have been characterized. nih.gov For divalent transition metals, the affinity for DFOB generally follows the Irving-Williams series. nih.gov The ligand also forms complexes with trivalent ions like aluminum (Al³⁺) and gallium (Ga³⁺), and tetravalent ions such as zirconium (Zr⁴⁺). nih.govacs.org Furthermore, studies have detailed the formation and stability of DFOB complexes with lanthanoid series elements, including Neodymium (Nd³⁺), Gadolinium (Gd³⁺), and Ytterbium (Yb³⁺). nih.gov These complexes, like the iron counterpart, often involve mononuclear protonated species where the hydroxamate groups provide the primary coordination. nih.gov

A comparative analysis of the stability constants reveals the remarkable selectivity of Deferoxamine B for Fe(III). While stable complexes are formed with many other cations, their stability constants are several orders of magnitude lower than that of Ferrioxamine B. For instance, the stability constant for the Zr(IV) complex is very high, and in some cases is reported to be higher than that of Fe(III), while the constants for lanthanoid complexes are considerably lower. nih.govnih.gov This differential affinity is fundamental to its utility as a selective iron chelator.

Table 2: Comparative Stability Constants (log β) of Deferoxamine B with Various Metal Ions

| Metal Ion | log β Value |

| Fe(III) | 30.6 |

| Zr(IV) | 36.14 |

| Ga(III) | 28.29 |

| Al(III) | 22.0 |

| Yb(III) | 14.67 |

| Gd(III) | 13.16 |

| Nd(III) | 11.95 |

| Cu(II) | 14.2 |

| Zn(II) | 11.1 |

| Mg(II) | 4.17 |

| Ca(II) | 3.41 |

Ligand Exchange Reactions and Kinetic Studies of Chelation

The process of iron chelation by Desferrioxamine B (DFOB), the parent ligand of Ferroxamine, often involves the displacement of another ligand from a ferric iron complex. A notable example is the ligand exchange reaction with ferric citrate (B86180). Kinetic studies of this reaction provide valuable insights into the mechanism and rate at which DFOB sequesters iron.

Research has shown that the kinetics of ligand exchange between ferric citrate and DFOB are complex and influenced by factors such as pH and the molar ratios of the reactants. At a pH of 8.0 and with high citrate to iron molar ratios, the reaction does not proceed through a simple dissociative mechanism where ferric iron is released into the solution before being chelated by DFOB. Instead, the formation of a ternary complex, an intermediate species containing iron, citrate, and DFOB, is a key feature of the reaction pathway. datapdf.comresearchgate.net

A proposed kinetic model for this ligand exchange reaction outlines three potential mechanisms: datapdf.comresearchgate.netacs.org

Direct Association: DFOB directly associates with the ferric dicitrate complex, initiating the ligand exchange without prior dissociation of any citrate molecules.

Adjunctive Association: Following the dissociation of one citrate molecule from the ferric dicitrate complex, DFOB adjunctively associates with the resulting ferric monocitrate complex.

Complexation of Hydrated Iron: Two citrate molecules sequentially dissociate from the ferric iron center, and DFOB then complexes with the hydrated Fe(III) ion.

| Parameter | Value | Conditions |

|---|---|---|

| Overall Second-Order Rate Constant (k) | 4 M⁻¹s⁻¹ | pH 7.4, 37°C |

| Dissociation Equilibrium Constant of the Initial Complex (Kd) | 10 mM | - |

| First-Order Rate Constant for Dissociation of the Initial Complex (k_diss) | 0.04 s⁻¹ | - |

Conformational Dynamics of this compound in Solution and upon Metal Binding

The three-dimensional structure and flexibility of Desferrioxamine B in solution are crucial for its high affinity and specificity for ferric iron. Upon chelation, the linear DFOB molecule undergoes a significant conformational change to wrap around the Fe(III) ion, forming the stable, octahedral this compound B complex.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), have been instrumental in elucidating the structural aspects of both the free ligand and its metal complex in solution. 1H and 13C NMR studies have confirmed the high stability of the octahedral this compound B chelate. researchgate.net These studies provide insights into the electronic environment of the atoms within the molecule and how this is altered upon coordination with iron. The use of diamagnetic metal ions, such as aluminum, to form complexes with DFOB can also be a useful strategy in NMR studies to probe the ligand's conformation without the paramagnetic interference from Fe(III). researchgate.net

Computational methods, such as molecular dynamics simulations, are powerful tools for investigating the conformational landscape of this compound and the changes that occur upon metal binding at an atomic level of detail. These simulations can model the behavior of the molecule in a solvent and provide insights into the energetically favorable conformations and the transition pathways between them. Such studies can complement experimental data from techniques like NMR to build a comprehensive understanding of the dynamic nature of this compound in solution.

The conformational flexibility of DFOB is essential for its biological function. The ability of the ligand to adopt a specific conformation upon binding to iron is a key determinant of its high binding affinity. Furthermore, the resulting conformation of the this compound B complex is critical for its recognition and transport by microbial uptake systems.

Advanced Analytical Methodologies for Ferroxamine and Its Complexes

Chromatographic Separation Techniques

Chromatographic methods are indispensable for resolving ferroxamine from other components in a sample matrix, enabling precise quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and versatility.

Reversed-phase HPLC (RP-HPLC) is widely utilized for the separation and quantification of this compound and its parent compound, desferrioxamine. This technique typically employs non-polar stationary phases, such as C18 (octadecylsilane) columns, coupled with polar mobile phases. The mobile phase commonly consists of a mixture of water or aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), often acidified with trifluoroacetic acid (TFA) or formic acid to improve peak shape and reproducibility researchgate.netnih.govresearchgate.net.

RP-HPLC methods have been developed with high linearity over broad concentration ranges, demonstrating robust quantification capabilities. For instance, studies have reported linearity for desferrioxamine and ferrioxamine in the range of 1–100 µg/mL with correlation coefficients (R²) exceeding 0.9950 researchgate.netresearchgate.netnih.gov. Detection limits (LOD) as low as 0.02 µg/mL and quantification limits (LOQ) below 0.07 µg/mL have been achieved, underscoring the sensitivity of these methods researchgate.net. Recovery rates for spiked samples typically range from 79.64% to over 100%, indicating efficient extraction and chromatographic performance researchgate.netresearchgate.netnih.gov. The separation of ferrioxamine from its metabolites and other related compounds is often achieved within minutes, making it suitable for high-throughput analysis researchgate.netnih.govnih.gov.

Table 1: Representative RP-HPLC Parameters for this compound Analysis

| Parameter | Value/Description | Reference(s) |

| Column Type | C18 (e.g., Xterra MS C18, Zorbax SB-C18) | researchgate.netnih.govresearchgate.net |

| Particle Size | 5 µm | researchgate.netresearchgate.net |

| Column Dimensions | 4.6 mm x 100 mm or 4.6 mm x 250 mm | researchgate.netresearchgate.net |

| Mobile Phase | Water/Acetonitrile or Water/Methanol with 0.1% TFA or Formic Acid; Gradient elution (e.g., Tris-HCl buffer pH 5) | researchgate.netnih.govresearchgate.net |

| Flow Rate | 1.0–1.5 mL/min | researchgate.netnih.gov |

| Detection Wavelength | ~420 nm or 430 nm (UV-Vis) | researchgate.netnih.gov |

| Linearity Range | 1–100 µg/mL or 0.3–80 nmol on-column | researchgate.netresearchgate.net |

| Limit of Detection (LOD) | 0.02 µg/mL or 0.2 nmol on-column | researchgate.netresearchgate.net |

| Limit of Quantification (LOQ) | <0.07 µg/mL or 0.3 nmol on-column | researchgate.netresearchgate.net |

| Recovery Rate | 79.64–102% | researchgate.netresearchgate.netnih.gov |

| Typical Retention Time | ~4.8 min (ferri-form) | nih.gov |

The coupling of HPLC with Electrospray Ionization Mass Spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) significantly enhances the analytical capabilities for this compound. This hyphenated technique provides high sensitivity and specificity, enabling the identification and structural elucidation of this compound and its metabolites, even at very low concentrations researchgate.netresearchgate.netresearchgate.netmdpi.comnih.gov. ESI-MS allows for the direct ionization of this compound, generating characteristic protonated or complexed ions. Subsequent MS/MS fragmentation provides detailed structural information by breaking down precursor ions into fragment ions, which can be characteristic of the siderophore's structure researchgate.netresearchgate.netnih.govrsc.org.

Detection limits in the femtomole (fmol) range have been reported for ferrioxamine using ESI-MS, demonstrating its superior sensitivity compared to UV-Vis detection alone rsc.orgdss.go.th. This approach is particularly valuable for analyzing complex matrices where selective detection is paramount, helping to mitigate matrix effects and improve the accuracy of quantification nih.govchromatographyonline.com. Studies have successfully employed HPLC-ESI-MS/MS for the identification and quantification of ferrioxamine E and other siderophore-type ligands in environmental samples like seawater researchgate.netresearchgate.netmdpi.com.

Solid-Phase Extraction (SPE) for Sample Preparation and Pre-concentration

Solid-Phase Extraction (SPE) is a critical sample preparation technique for this compound, especially when dealing with dilute solutions or complex matrices such as biological fluids (urine, plasma), soil, or culture supernatants researchgate.netresearchgate.netmdpi.comjnu.ac.inacs.orgfrontiersin.org. SPE effectively removes interfering substances and concentrates the analyte, thereby improving the sensitivity and reliability of subsequent chromatographic analysis chromatographyonline.comthermofisher.comsigmaaldrich.com.

Commonly used SPE sorbents include C18 (octadecylsilane) and polymeric materials like Oasis HLB researchgate.netresearchgate.netmdpi.comfrontiersin.org. The selection of the SPE sorbent and optimization of parameters such as pH, sample loading volume, and elution solvent are crucial for achieving high recovery rates and effective purification researchgate.netresearchgate.netmdpi.comscharlab.com. For instance, optimizing the pH for ferrioxamine E extraction with C18 cartridges has shown that acidic conditions (pH 2) can be particularly effective for certain siderophore types, while hydroxamate siderophores like ferrioxamine E exhibit high extraction yields across a range of pH values researchgate.netresearchgate.net. SPE can significantly enhance the recovery of this compound from challenging matrices, with recoveries of spiked samples often exceeding 70% and sometimes reaching over 90% researchgate.netresearchgate.netrsc.org. The use of SPE also plays a vital role in reducing matrix effects, which can suppress or enhance analyte signals in mass spectrometry-based detection nih.govchromatographyonline.com.

Table 2: Representative SPE Parameters for this compound Pre-concentration

| Parameter | Description/Typical Values | Reference(s) |

| Sorbent Types | C18, Oasis HLB, TiO₂ Nanoparticles | researchgate.netresearchgate.netmdpi.comfrontiersin.orgrsc.org |

| Sample Matrix | Urine, biological tissues, seawater, bacterial culture supernatants, soil | researchgate.netresearchgate.netmdpi.comjnu.ac.inacs.orgfrontiersin.org |

| Optimization Factors | pH (e.g., 2-5), Sample Loading Volume (e.g., 50-200 mL), Elution Solvent (e.g., MeOH) | researchgate.netresearchgate.netmdpi.com |

| Pre-concentration Factor | Up to 3000x | researchgate.net |

| Typical Recovery | 70–97% (for ferrioxamine E and related compounds) | researchgate.netresearchgate.netrsc.org |

| Matrix Effect Reduction | Significant reduction achieved | nih.govchromatographyonline.com |

Spectroscopic Characterization Methodologies

Spectroscopic techniques provide complementary information for the identification and quantification of this compound, particularly regarding its complexation with iron.

UV-Visible (UV-Vis) spectrophotometry is a well-established method for the quantification of iron chelates, including this compound. This technique relies on the principle that the iron-ferroxamine complex absorbs light at specific wavelengths, and the intensity of this absorption is directly proportional to the concentration of the complex, following Beer-Lambert's Law nepjol.infotandfonline.comegyankosh.ac.inresearchgate.net.

This compound, as an iron complex, exhibits characteristic absorption maxima in the visible spectrum, typically around 430 nm nih.gov. Other iron chelates are reported to have absorption maxima at wavelengths such as 510 nm or 650 nm nepjol.infoegyankosh.ac.inresearchgate.net. The formation of a stable complex between iron and desferrioxamine (which forms this compound) is highly specific and occurs rapidly, making it suitable for quantitative analysis researchgate.netmdpi.com. The molar absorptivity (ε) of such complexes quantifies their light-absorbing capacity and is a critical parameter for accurate quantification tandfonline.comresearchgate.net. While UV-Vis spectrophotometry is less sensitive than mass spectrometry, it offers a simpler, more cost-effective method for routine quantification, especially when high sensitivity is not the primary requirement or when coupled with effective pre-concentration techniques like SPE nepjol.infomdpi.comnih.gov.

Table 3: UV-Visible Spectrophotometry Parameters for Iron-Chelate Analysis

| Parameter | Value/Description | Reference(s) |

| Analyte | This compound (Iron(III)-Desferrioxamine B complex) | nih.govnih.gov |

| Complex Formation | Stable 1:1 complex with Fe³⁺ | researchgate.netmdpi.com |

| Wavelength of Max Absorbance (λmax) | ~430 nm (for ferrioxamine); 510 nm (for Fe(II)-phenanthroline); 650 nm (for Fe-MB9) | nih.govnepjol.inforesearchgate.net |

| Beer-Lambert's Law Range | Varies depending on the specific complex and method (e.g., 0.4–4.0 mg/L for iron(II) with 1,10-phenanthroline) | nepjol.infotandfonline.comegyankosh.ac.in |

| Molar Absorptivity (ε) | Reported for various iron chelates (e.g., 16000 L·mol⁻¹·cm⁻¹ for Fe-MB9 complex) | researchgate.net |

| Sensitivity | Generally lower than MS, but suitable for many applications | dss.go.th |

Compound List

this compound

Desferrioxamine (DFO)

Ferrioxamine B (FOA)

Ferrioxamine E (FO)

Triacetyl fusigen (B11046)

Aerobactin

Enterobactin

Staphyloferrin A

Rhizoferrin

Corynebactin

Rhodotoluric acid

8-hydroxyquinoline-5-sulfonate

This compound, particularly in its iron(III) complex form known as Ferrioxamine E, is a significant bacterial siderophore. Siderophores are high-affinity iron chelators produced by microorganisms to acquire essential iron from their environment. The analysis of this compound in complex matrices such as environmental water samples and microbial culture supernatants requires sophisticated analytical techniques to ensure accurate identification and quantification. This section details advanced methodologies employed for these purposes.

Environmental Water Samples (e.g., Seawater)

The detection and quantification of siderophores like this compound in environmental water samples, particularly seawater, present challenges due to low concentrations and the presence of interfering substances. Advanced analytical techniques, primarily coupled with separation methods, are crucial for their analysis.

High-Performance Liquid Chromatography coupled with Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS/MS)

HPLC coupled with ESI-MS/MS has emerged as a powerful tool for the analysis of siderophores in complex aqueous matrices like seawater. This approach allows for the separation of individual siderophores, followed by their sensitive and specific detection and structural elucidation.

Sample Preparation: A critical step in analyzing this compound in seawater involves pre-concentration and extraction. Solid Phase Extraction (SPE) using C18 cartridges is a commonly employed method. Optimization of SPE parameters, such as pH and sample loading volume, is essential for maximizing extraction yields. For instance, Ferrioxamine E has demonstrated high extraction yields across various pH levels in artificial seawater samples, indicating its robustness to pH variations in this matrix mdpi.com. An optimized SPE method can achieve a significant pre-concentration factor, potentially up to 3000, thereby enabling the detection of low-concentration analytes mdpi.com.

Analytical Parameters: Following extraction, the samples are typically analyzed using HPLC coupled with ESI-MS/MS. The analysis is often performed in positive ionization mode. The mass spectrometer scans a wide mass-to-charge (m/z) range, typically from 100 to 1500 m/z, with tandem MS/MS spectra acquired at lower values (e.g., below 1200 m/z) to avoid complex spectral interpretations mdpi.com. Alternatively, quadrupole time-of-flight mass spectrometry (QTOF-MS) with ESI in positive mode can be utilized, with scan ranges from 50 to 1000 m/z and specific settings for capillary voltage and end plate offset frontiersin.org.

The HPLC separation itself is usually conducted using a gradient elution, commonly employing a mixture of acetonitrile and water with a mobile phase modifier such as 0.1% formic acid. A typical gradient might involve a linear increase from 6% to 90% acetonitrile over 52 minutes frontiersin.org. Detection can be performed at multiple wavelengths, with 220 nm and 435 nm being monitored to detect total hydrolysis products and specific ferric hydroxamate complexes, respectively frontiersin.org. While detection at 220 nm offers higher sensitivity, it may also encounter more interfering compounds compared to the 435 nm channel researchgate.net.

Quantification: Quantification is achieved through calibration curves generated using known concentrations of Ferrioxamine E standards. For example, a calibration curve for Ferrioxamine E in seawater analysis has been established in the concentration range of 0.75 to 100 ppm, demonstrating good linearity (R² coefficients) mdpi.com. Identification of Ferrioxamine complexes can also be aided by observing the natural iron isotopic pattern (e.g., ⁵⁶Fe/⁵⁴Fe ratio) in the mass spectra frontiersin.org.

Data Table 1: Key Analytical Parameters for Ferrioxamine E in Seawater

| Parameter | Value/Description | Reference |

| Extraction | Solid Phase Extraction (SPE) using C18 cartridges | mdpi.com |

| Pre-concentration | Factor of 3000 | mdpi.com |

| HPLC Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (gradient) | mdpi.comfrontiersin.org |

| HPLC Gradient | 6–90% Acetonitrile over 52 min | frontiersin.org |

| HPLC Detection | UV-Vis (220 nm, 435 nm) | frontiersin.org |

| MS Ionization | Electrospray Ionization (ESI), Positive mode | mdpi.comfrontiersin.org |

| MS Scan Range | 100–1500 m/z (MS); <1200 m/z (MS/MS) | mdpi.com |

| MS/MS Analysis | QTOF-MS, Capillary Voltage 4500 V, End Plate Offset -500 V | frontiersin.org |

| Calibration Range | 0.75–100 ppm (Ferrioxamine E) | mdpi.com |

Microbial Culture Supernatants

Analyzing this compound produced by microorganisms involves examining culture supernatants, which often contain higher concentrations of siderophores compared to environmental samples, but still require methods capable of distinguishing them from other metabolites.

Spectrophotometric Assays

Traditional spectrophotometric methods, such as the Chrome Azurol S (CAS) assay, are widely used for the initial detection and semi-quantification of siderophores in microbial culture supernatants. This assay relies on the principle that siderophores chelate iron(III) from a colored ternary complex (CAS/Fe³⁺/hexadecyltrimethylammonium bromide), resulting in a color change from blue to orange. While sensitive for detecting siderophore production, the CAS assay is generally limited to samples with high siderophore concentrations and does not provide structural information about the specific siderophore present mdpi.comresearchgate.net.

Chromatography and Mass Spectrometry

For more detailed analysis, including identification and quantification of specific siderophores like Ferrioxamine E, chromatographic techniques coupled with mass spectrometry are employed.

Sample Preparation: Cell-free culture supernatants are typically processed to isolate or concentrate the siderophores. Methods include solvent extraction, often using XAD resins (e.g., XAD-4 and XAD-16) followed by elution with methanol mdpi.com. In some cases, the iron in the siderophore complex is replaced with gallium to facilitate identification by mass spectrometry asm.org.

Analytical Parameters: Liquid Chromatography (LC) coupled with ESI-MS or ESI-MS/MS is a standard approach. For instance, Pseudomonas stutzeri culture extracts have been analyzed using capillary LC followed by ESI-MS or ESI-MS/MS detection, identifying Ferrioxamine E (nocardamine) and other ferrioxamines asm.org. The mass spectrometry parameters typically involve ESI in positive mode, with scan ranges varying depending on the instrument, such as 200 to 900 atomic mass units (amu) or 200 to 1600 amu for general ESI-MS, and 40 to 700 amu for ESI-MS/MS asm.org. High-resolution mass spectrometry (HRMS) using a time-of-flight detector can also provide accurate mass measurements for structural confirmation mdpi.com.

Other chromatographic techniques like Thin Layer Chromatography (TLC) can be used to assess the polarity and mobility of siderophores, with detection often achieved using FeCl₃ spray or fluorescent dyes researchgate.net.

Data Table 2: Analytical Approaches for this compound in Microbial Culture Supernatants

| Technique | Sample Preparation | Detection/Quantification Method | Key Features/Limitations | Reference |

| Spectrophotometry (CAS) | Direct analysis of supernatant | Colorimetric (blue to orange) | Suitable for high concentrations; does not identify specific siderophores. | mdpi.comresearchgate.net |

| XAD Extraction + LC-MS | XAD-4/XAD-16 resin extraction, Methanol elution | LC-ESI-MS/MS | Separation and identification of specific siderophores (e.g., Ferrioxamine E). | mdpi.comasm.org |

| Gallium Substitution + MS | Iron replaced by Gallium in extracts | Mass Spectrometry | Facilitates siderophore identification by MS. | asm.org |

| TLC | Extraction into organic solvents | Visual (FeCl₃ spray, fluorescence) | Assesses polarity and mobility; requires further confirmation for identification. | researchgate.net |

| Periodate Oxidation | Reaction with periodic acid | UV-Vis (264 nm) | Specific for hydroxamate-type siderophores; multi-step process. | researchgate.net |

| Arnow Reaction | Reaction with nitrous acid, molybdate, and alkali | Colorimetric (λmax 515 nm) | Specific for catechol-type siderophores. | researchgate.net |

Compound List

This compound: A general term, often referring to the iron(III) complex of a siderophore.

Ferrioxamine E: A specific bacterial siderophore, an iron(III) complex of desferrioxamine E.

Desferrioxamine B: A related siderophore, the iron-free form of ferrioxamine B.

Ferrioxamine B: The iron(III) complex of desferrioxamine B.

Ferrioxamine G: Another known ferrioxamine siderophore.

Nocardamine: Identified as Ferrioxamine E.

Microbial and Environmental Biochemistry of Ferroxamine

Role in Microbial Iron Acquisition and Homeostasis

The acquisition of iron is a fundamental challenge for most microorganisms, as its bioavailability is often limited. Ferroxamine and other siderophores are crucial for microbial survival and growth in such environments. By efficiently scavenging ferric iron, these molecules are central to maintaining iron homeostasis within the cell. The production and utilization of siderophores are tightly regulated processes, often induced under conditions of iron starvation, to prevent iron toxicity.

Microorganisms have evolved sophisticated mechanisms to utilize ferrioxamine, both self-produced (autosiderophores) and those produced by other species (xenosiderophores). This process typically involves a multi-component transport system that spans the outer and inner membranes of the microbial cell.

The initial step in ferrioxamine uptake is its recognition and binding by specific outer membrane receptors. These receptors are often TonB-dependent, meaning they require energy transduced from the cytoplasmic membrane by the TonB-ExbB-ExbD complex to transport the ferrioxamine-iron complex across the outer membrane.

One of the well-characterized ferrioxamine receptors is FoxA . In various Gram-negative bacteria, such as Pseudomonas aeruginosa, FoxA is the primary outer membrane receptor for ferrioxamine B. biorxiv.org The specificity of these receptors is crucial, as they must distinguish between different siderophores present in the environment.

In fungi, such as Aspergillus fumigatus, members of the siderophore-iron transporter (Sit) family are responsible for the uptake of xenosiderophores. Sit1 has been identified as a key transporter for ferrioxamine-type siderophores. nih.gov Studies have shown that both Sit1 and another transporter, Sit2, are involved in the utilization of various ferrioxamine and ferrichrome-type siderophores, highlighting a degree of redundancy and broad substrate specificity in these uptake systems. nih.gov

| Transporter | Organism Example | Siderophore Specificity |

| FoxA | Pseudomonas aeruginosa | Ferrioxamine B |

| Sit1 | Aspergillus fumigatus | Ferrioxamine B, G, E; Ferrichrome; Coprogen (B1513091) |

| Sit2 | Aspergillus fumigatus | Ferrichrome; Coprogen |

This table summarizes key receptor-mediated transport systems for ferrioxamine and related siderophores in different microorganisms.

Once inside the periplasm of Gram-negative bacteria or bound to the cell surface of Gram-positive bacteria and fungi, the ferrioxamine complex is further transported across the cytoplasmic membrane by ATP-binding cassette (ABC) transporters. Inside the cytoplasm, iron is released from the siderophore, often through reduction of Fe³⁺ to the more soluble Fe²⁺.

The ability to utilize siderophores produced by other microorganisms, known as xenosiderophore piracy, provides a significant competitive advantage. biorxiv.orgmdpi.comnih.gov Ferrioxamines, being produced by a diverse range of bacteria and fungi, are common targets for such piracy. biorxiv.orgmdpi.com This allows microorganisms to acquire iron without expending the metabolic energy required for siderophore biosynthesis.

For instance, the fungal pathogen Aspergillus fumigatus can efficiently utilize bacterially produced ferrioxamine B and E. mdpi.com Similarly, Burkholderia cenocepacia, an opportunistic pathogen, can take up a variety of hydroxamate xenosiderophores, including ferrioxamine B, using transporters like FhuA. researchgate.net This ability to scavenge iron using foreign siderophores is crucial for its survival in diverse and competitive environments.

The metabolism of the internalized ferrioxamine complex typically involves the release of iron. This can occur through enzymatic degradation of the siderophore molecule or, more commonly, through the reduction of Fe³⁺ to Fe²⁺, which has a lower affinity for the hydroxamate ligands. nih.gov

Iron is an essential cofactor for numerous enzymes involved in critical cellular processes, including DNA synthesis, respiration, and nitrogen fixation. nih.govnih.gov In iron-depleted environments, the ability to produce and/or utilize siderophores like this compound is directly linked to microbial growth and survival. biorxiv.orgnih.gov

Under iron-limiting conditions, many bacteria and fungi upregulate the expression of genes involved in siderophore biosynthesis and transport. researchgate.net This response allows them to effectively compete for the scarce available iron. Studies have demonstrated that microbial growth is significantly impaired in the absence of functional siderophore-mediated iron acquisition systems. For example, in the marine bacterium Ruegeria pomeroyii, growth was impaired in iron-stressed cultures, highlighting the importance of efficient iron uptake mechanisms. nih.gov

The production of siderophores is not only crucial for individual survival but also for the establishment and development of microbial communities, such as biofilms. Iron concentration has been shown to regulate biofilm formation in a dose-dependent manner in several bacterial species. nih.gov

Mechanisms of Ferrioxamine Utilization by Microorganisms

Inter-Species Microbial Interactions and Ecological Dynamics

The production and utilization of this compound and other siderophores are key factors shaping the structure and dynamics of microbial communities. nih.govmdpi.comnih.govnih.govfrontiersin.org These molecules act as public goods that can be shared among different species, leading to both cooperative and competitive interactions.

In polymicrobial environments, such as soil, aquatic ecosystems, and host-associated microbiomes, competition for iron is a major driver of microbial interactions. nih.govnih.govamericanelements.com Microorganisms that produce highly efficient siderophores or possess a broader range of xenosiderophore uptake systems are often more competitive.

Siderophore-mediated competition can occur through several mechanisms:

Exploitation competition: Organisms compete by rapidly sequestering available iron with their own siderophores, making it unavailable to competitors.

Interference competition: Some microorganisms can inhibit the growth of others by producing siderophores that their competitors cannot utilize, effectively starving them of iron.

Siderophore piracy: As mentioned earlier, the uptake of xenosiderophores is a direct form of competition where one organism benefits from the metabolic investment of another.

Research on nasal bacteria, for instance, has shown that Corynebacterium propinquum can inhibit the growth of coagulase-negative staphylococci through the production of siderophores, demonstrating the role of these molecules in shaping the composition of the human nasal microbiota. asm.org Similarly, in soil environments, interspecies interactions can trigger shifts in the production of different types of siderophores, including acyl-desferrioxamines in Streptomyces coelicolor. nih.gov

Siderophore Piracy and Cross-Feeding Phenomena

In the competitive, iron-limited microbial world, the ability to acquire iron is paramount for survival. While many microorganisms produce their own specific siderophores, others have evolved mechanisms to utilize siderophores produced by different species, a phenomenon known as "siderophore piracy". nih.gov This strategy allows non-producing organisms, or those that produce different types of siderophores, to benefit from the iron-scavenging capabilities of their neighbors. nih.gov Ferroxamines are frequently involved in these complex microbial interactions.

A notable example of siderophore piracy involves the bacterium Pseudomonas fluorescens, which is capable of utilizing both ferrioxamine and ferricoelichelin, siderophores produced by Streptomyces ambofaciens. nih.govasm.org This allows P. fluorescens to thrive in the presence of Streptomyces by hijacking its iron supply. Similarly, the actinomycete Amycolatopsis sp. AA4 can pirate desferrioxamine E produced by Streptomyces coelicolor. nih.gov This interaction is not merely passive; the competition for iron via siderophore piracy can actively alter patterns of gene expression and morphological development in the interacting species. nih.gov The widespread existence of uptake systems for siderophores that an organism does not produce suggests that many bacteria may have evolved a dependence on this form of piracy for their iron acquisition. nih.gov

This "cross-feeding" dynamic, where one organism's metabolic product is consumed by another, underscores the intricate web of interactions mediated by siderophores. The ability to pirate ferrioxamines provides a significant competitive advantage, allowing certain microbes to flourish in diverse communities by exploiting the metabolic investment of others.

This compound in Environmental Iron Biogeochemistry

Ferroxamines play a critical role in the biogeochemical cycling of iron, a micronutrient that is essential for nearly all life but has low bioavailability in the environment. nih.govnih.gov These siderophores are key players in transforming iron between its soluble and insoluble forms, thereby influencing its mobility, reactivity, and accessibility to organisms in both terrestrial and aquatic ecosystems. nih.govcore.ac.uk

Contribution to Iron Cycling in Terrestrial Ecosystems

In soils, ferroxamines are instrumental in mobilizing iron from solid mineral phases into a dissolved state that can be utilized by microbes and plants. Their function is central to the intricate relationship between soil mineralogy, microbial activity, and plant nutrition.

The dissolution of iron-bearing minerals is a fundamental process in soil formation and nutrient release, and siderophores like desferrioxamine B (DFOB) significantly accelerate this process. researchgate.netcsus.edu DFOB enhances the weathering of iron oxide minerals such as goethite and ferrihydrite by forming stable, soluble complexes with Fe(III) at the mineral surface. researchgate.net This process involves the formation of hexadentate mononuclear surface complexes that promote the release of iron from the mineral lattice. researchgate.net

The efficiency of this DFOB-promoted dissolution is influenced by environmental factors, particularly pH. For instance, the mobilization of iron from goethite by DFOB is more dominant at near-neutral pH. researchgate.net Research has shown that DFOB-promoted dissolution of ferrihydrite is considerably faster than that of goethite, largely due to ferrihydrite's greater surface area. researchgate.net By chelating and solubilizing iron that would otherwise remain locked in crystalline structures, ferroxamines are key agents in the chemical weathering of soil minerals, making iron available to the broader ecosystem. opentextbc.caosti.gov

The rhizosphere, the soil region directly influenced by plant roots, is a hotspot of microbial activity and complex nutrient cycling. In this zone, ferroxamines mediate crucial interactions between plants and microbes for iron acquisition. nih.gov While some plants (graminaceous species) excrete their own phytosiderophores, many others (Strategy I plants) rely on reducing Fe(III) at the root surface. apsnet.org However, evidence demonstrates that plants can also acquire iron via microbial siderophores like ferrioxamine B. nih.govnih.gov

Studies using a synthetically produced fluorescent analog of ferrioxamine B, NBD-desferrioxamine B (NBD-DFO), have provided direct insight into this process. nih.govnih.gov Research on cotton and maize plants showed that they could take up iron from this ferrioxamine analog. nih.gov Confocal fluorescence microscopy revealed that for cotton plants, the active sites of iron uptake from the complex were located at the tips of the main and lateral roots. nih.gov The process involves the removal of iron from the siderophore at the cell membrane. nih.govnih.gov

Crucially, these studies also highlighted the significant role of the broader rhizosphere microbiome. nih.gov When experiments were conducted under non-axenic (non-sterile) conditions, the location and intensity of iron uptake varied significantly, indicating that rhizosphere microorganisms are important players in the this compound-mediated transfer of iron to plants. nih.govnih.gov This symbiotic or associative relationship allows plants to access a pool of iron that would otherwise be unavailable, facilitated by the chelating power of microbial ferroxamines. researchgate.net

Role in Iron Speciation and Bioavailability in Aquatic Environments

In aquatic systems, particularly the ocean, iron is a limiting nutrient for primary productivity in vast regions. nih.gov The concentration of dissolved iron is extremely low, partly because of the poor solubility of ferric hydroxide (B78521) at the typical pH of seawater. nih.govdntb.gov.ua The vast majority—over 99%—of dissolved iron in the ocean is bound to organic ligands. nih.govfrontiersin.org This organic complexation is critical for maintaining iron in a dissolved state, preventing it from precipitating and sinking out of the photic zone. nih.gov Ferroxamines, as a class of strong iron-binding ligands, are an important component of this ligand pool, directly influencing the chemical forms (speciation) and, consequently, the bioavailability of iron to marine life. frontiersin.orgresearchgate.net

The microbial degradation, or remineralization, of sinking organic particles is a vital process in the ocean's nutrient cycles. frontiersin.org It acts as a key source for recycling nutrients, including iron, back into the dissolved phase. frontiersin.orgresearchgate.net Recent research has provided the first direct quantification of ferrioxamine-type siderophores being produced during this process. frontiersin.orgfrontiersin.org

In a study conducted in the subtropical waters east of New Zealand as part of the GEOTRACES program, incubation experiments with marine particles showed that live, particle-attached heterotrophic bacteria produced significant quantities of iron-binding ligands. frontiersin.org Using advanced chemical assays and mass spectrometry, the well-known siderophores ferrioxamine B and ferrioxamine G were identified and quantified among the released ligands. frontiersin.orgfrontiersin.org This finding confirms that the breakdown of organic particles is an important source of siderophores in subsurface waters. frontiersin.org

The study documented the concurrent release of both dissolved iron (DFe) and these strong ligands. frontiersin.org The data from these experiments provide valuable insights into the rates of these processes, which are crucial for understanding the ocean's iron cycle.

| Parameter | Station 1 (30m) | Station 1 (100m) | Station 2 (30m) | Station 2 (100m) |

| Ligand Release Rate (pmol L⁻¹ d⁻¹) | 2.54 | 4.88 | 11.8 | 3.65 |

| Dissolved Iron (DFe) Release Rate (pmol Fe L⁻¹ d⁻¹) | 0.33 | 0.81 | 2.09 | 0.38 |

| Average Ligand Stability (logK'FeL,Fe3+ ) | 21.11 ± 0.37 | 21.11 ± 0.37 | 20.89 ± 0.25 | 20.89 ± 0.25 |

This table presents data from incubation experiments on the remineralization of marine particles, showing the rates of ligand and dissolved iron release, and the conditional stability constant of the produced ligands. Data sourced from Velasquez et al., 2016. frontiersin.orgfrontiersin.org

By releasing ferroxamines during remineralization, bacteria not only solubilize iron from sinking particles but also ensure it remains in the water column in a form that can be utilized by phytoplankton, thereby sustaining marine ecosystems. frontiersin.org

Impact on Microbial Community Structure in Marine Environments

The availability of iron is a critical factor that shapes the structure and function of microbial communities in marine environments. plos.org In this context, the production and utilization of siderophores, such as this compound, play a significant role in the competition for this essential nutrient. The distribution and abundance of this compound have been shown to vary across different oceanic regions, which in turn influences the composition of the local microbial consortia. nih.gov

In regions of the ocean where iron is relatively replete, such as in some coastal and oligotrophic areas, hydrophilic siderophores like this compound B have been observed to be the most abundant type of siderophore detected. nih.gov This suggests that in these environments, the ability to produce and utilize this compound provides a competitive advantage for certain microbial taxa. The biosynthesis genes for ferroxamines (DesA-D) have been identified in a variety of marine bacteria, including species of Salinispora, Micrococcus, Arthrobacter, Streptomyces, Micromonospora, Pseudomonas, Marinobacter, and Erwinia. nih.gov The prevalence of these genes within a microbial community is a strong indicator of the importance of this compound-mediated iron acquisition in that environment.

The remineralization of marine particles is another process where ferroxamines have been implicated in influencing microbial community dynamics. During the microbial degradation of organic particles, iron-binding ligands, including this compound B and G, are released. frontiersin.org This localized release of iron complexed with this compound can create microenvironments with higher iron availability, potentially favoring the growth of bacteria capable of utilizing these complexes. frontiersin.org The dynamic response of microbial communities to the presence of different siderophores highlights the intricate role of these molecules in structuring marine microbial ecosystems. researchgate.net

Theoretical and Laboratory Applications in Environmental Biotechnology

The unique iron-chelating properties of this compound have led to its exploration in various theoretical and laboratory applications within the field of environmental biotechnology. researchgate.netmdpi.com These applications primarily focus on the remediation of metal-contaminated environments and the development of sensitive detection methods for metal ions.

Concepts for Bioremediation of Metal Contamination (non-clinical)

The strong affinity of this compound for trivalent iron can be extended to other metal ions, making it a promising agent for the bioremediation of heavy metal contamination. researchgate.net The fundamental concept behind this application is the ability of this compound to form stable complexes with various metal pollutants, thereby altering their mobility and bioavailability in the environment.

One of the key strategies being explored is the use of desferrioxamine B (DFOB), a well-characterized this compound, in a process known as phytoextraction. Phytoextraction is a bioremediation technique that uses plants to remove heavy metals from contaminated soil. The efficiency of this process is often limited by the low bioavailability of the metals in the soil. DFOB can be applied to the soil to chelate heavy metals such as copper (Cu), zinc (Zn), and cadmium (Cd), forming soluble metal-siderophore complexes. researchgate.net This increased solubility enhances the uptake of these metals by the plants, thereby facilitating their removal from the soil.

Laboratory studies have demonstrated the effectiveness of DFOB in mobilizing heavy metals from clay minerals like montmorillonite (B579905) and kaolinite (B1170537). researchgate.net The interaction between DFOB and the mineral surfaces can either enhance or diminish the sorption of heavy metals, depending on the specific mineral and the pH of the environment. researchgate.net For instance, in kaolinite suspensions, DFOB has been shown to significantly decrease the sorption of heavy metals, making them more available for uptake. researchgate.net The stability of the metal-DFOB complexes is a crucial factor, with the mobilizing effect generally following the order of the complex stability constants (Cu > Zn > Cd). researchgate.net

The following table summarizes the effect of Desferrioxamine B on the sorption of various heavy metals on different clay minerals, illustrating its potential role in bioremediation.

| Metal Ion | Clay Mineral | Effect of Desferrioxamine B | Reference |

| Copper (Cu) | Kaolinite | Drastically diminished sorption | researchgate.net |

| Zinc (Zn) | Kaolinite | Drastically diminished sorption | researchgate.net |

| Cadmium (Cd) | Kaolinite | Drastically diminished sorption | researchgate.net |

| Copper (Cu) | Montmorillonite | Enhanced sorption | researchgate.net |

| Zinc (Zn) | Montmorillonite | Enhanced sorption (mobilizing effect at high pH) | researchgate.net |

| Cadmium (Cd) | Montmorillonite | Enhanced sorption (mobilizing effect at high pH) | researchgate.net |

These findings underscore the potential of this compound-based approaches in the development of novel bioremediation strategies for metal-contaminated soils and sediments.

Development of Biosensors for Metal Ions (non-clinical)

The high affinity and specificity of this compound for certain metal ions, particularly ferric iron (Fe(III)), make it an excellent candidate for the development of biosensors for environmental monitoring. mdpi.com These biosensors can provide rapid, sensitive, and selective detection of metal ions in various environmental samples. The principle behind these sensors is the interaction between the immobilized this compound and the target metal ion, which generates a measurable signal.

A variety of sensor platforms have been investigated for the development of this compound-based biosensors, including optical and electrochemical methods. mdpi.com For instance, a low-cost and small-size optical sensor has been developed by depositing a self-assembled monolayer of deferoxamine (B1203445) (DFO) on a gold surface integrated with a plastic optical fiber. mdpi.com The interaction between Fe(III) and the immobilized DFO on the sensor surface leads to a change in the surface plasmon resonance, which can be detected and quantified. mdpi.com

Electrochemical sensors based on deferoxamine have also been developed for the sensitive detection of Fe(III). In one such application, a gold-ink electrode was modified with DFO. The accumulation of Fe(III) on the electrode surface at a specific pH, followed by differential pulse voltammetry analysis, allowed for the in-situ detection of Fe(III) with a low detection limit of 0.5 nM. mdpi.com

The following table provides an overview of different types of deferoxamine-based sensors developed for the detection of Fe(III) in non-clinical settings.

| Sensor Type | Transduction Method | Key Features | Detection Limit | Reference |

| Optical Sensor | Surface Plasmon Resonance (SPR) | Small size, low cost | Not specified | mdpi.com |

| Electrochemical Sensor | Differential Pulse Voltammetry (DPV) | In-situ application, good precision | 0.5 nM | mdpi.com |

The ongoing research in this area focuses on improving the sensitivity, selectivity, and robustness of these biosensors for real-world environmental applications.

Synthetic Analogues, Derivatives, and Biomimetic Chemistry of Ferroxamine

Rational Design Principles for Ferroxamine Analogues

The rational design of this compound analogues is a strategic approach to creating novel molecules with tailored properties. This process involves deliberate structural modifications to the native this compound scaffold to influence its metal-binding characteristics and its interaction with microbial transport systems. Key to this design is understanding the structure-function relationships that govern its biological activity.

The iron-binding affinity of this compound is a critical determinant of its function. Researchers have explored various structural changes to modulate these properties. For instance, modifications to the backbone connecting the hydroxamate groups can significantly impact the stability of the resulting ferric complex.

One study on Ferrioxamine B analogues found that using shorter spacers in the backbone resulted in a more strained structure around the metal center, leading to a pronounced destabilization of the ferric complexes by 3-4 orders of magnitude compared to the natural ferrioxamine B. nih.gov Conversely, modifications at the N-terminal amino acid of the molecule had no significant effect on the stability of the ferric complexes. nih.gov

In the case of cyclic this compound E (FOXE) analogues, systematic changes to the macrocycle's size and the positioning of the hydroxamate groups also influence metal chelation. Solution thermodynamic studies revealed that any alteration in the ring size of FOXE analogues leads to a decrease in the stability of the Fe(III) complex. acs.org This suggests that the natural 33-membered ring of FOXE is optimized for high-affinity iron binding.

Table 1: Physicochemical Properties of Ferrioxamine E (Fe-FOXE) and its Analogues

| Compound | Ring Size | logβ (Fe(III)) | E₁/₂ (mV vs NHE) |

|---|---|---|---|

| Fe-FOXE | 33 | 31.4 | -430 |

| Fe-FOX 2-5 | 33 | 30.8 | -423 |

| Fe-FOX 2-4 | 30 | 30.2 | -470 |

| Fe-FOX 3-5 | 34 | 29.8 | -369 |

| Fe-FOX 2-3 | 27 | 28.5 | -447 |

| Fe-FOX 2-2 | 24 | 26.5 | -448 |

This table presents the stability constants (logβ) and redox potentials (E₁/₂) for the ferric complexes of this compound E and several of its synthetic analogues with varying ring sizes. The data indicates that deviations from the natural ring structure generally lead to lower stability constants.

Furthermore, replacing the N-propanoyl-N-pentyl fragments of desferrioxamine with smaller C-5 methylene (B1212753) units has been shown to be possible without compromising the analogue's iron-clearing properties, highlighting a degree of structural flexibility. nih.gov

A primary goal in designing this compound analogues is to achieve species-specific targeting of microbial iron uptake systems. This can be accomplished by modifying the molecule to be recognized and transported by the machinery of one microorganism but not another. nih.gov This "Trojan horse" strategy is of significant interest for developing targeted antimicrobial agents. nih.gov

In a study targeting Yersinia enterocolitica, researchers synthesized a series of ferrioxamine B analogues with different amino acids at the N-terminus. nih.gov They discovered that these modifications substantially affected the mechanism of iron uptake. Analogues with β-alanine or glycine (B1666218) at the N-terminus were utilized by the specific ferrioxamine B uptake system (FoxA) in Y. enterocolitica. nih.gov In contrast, analogues with more bulky residues like phenylalanine or cyclohexylalanine were not recognized by the FoxA system and were likely transported by other means. nih.gov Interestingly, the analogue recognized by the Y. enterocolitica FoxA system was not taken up by the corresponding system in Pseudomonas putida, demonstrating that deliberately designed analogues can distinguish between related uptake systems in different microorganisms. nih.gov

Chemical Synthesis Strategies for this compound Derivatives

The generation of novel this compound derivatives relies on robust and flexible chemical synthesis strategies. These methods allow for the creation of molecules that are either difficult to isolate from natural sources or possess entirely new functionalities.

Both semi-synthesis and total synthesis are employed to produce this compound derivatives. trybrass.com Semi-synthesis starts with a naturally occurring this compound molecule and chemically modifies it, often to add new functional groups. trybrass.com This approach is advantageous when the core this compound structure is readily available through fermentation.

A significant advantage of synthetic approaches is the ability to incorporate reporter groups (e.g., fluorescent markers) or other functional moieties into the this compound structure. The terminal primary amine group of linear ferroxamines like desferrioxamine B is not involved in iron coordination and serves as a convenient attachment point for such modifications. researchgate.net

This has been demonstrated by attaching a fluorescent marker to a ferrioxamine B analogue, which allowed for the monitoring of its uptake mechanism using fluorescence techniques without interfering with its biological activity. nih.gov In other work, various ancillary compounds, including antioxidants, have been conjugated to the amine terminus of desferrioxamine B to create lipophilic analogues with the potential for dual functions, such as chelating iron and reducing reactive oxygen species. researchgate.net The functionalization strategy often involves reacting the terminal amine group of deferoxamine (B1203445) with a reactive group on the molecule to be attached, such as an isocyanate or a carboxylic acid activated with a coupling agent. acs.org

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how specific structural features of this compound analogues influence their biological function. researchgate.net These studies involve systematically altering the chemical structure and evaluating the impact on activities such as iron binding, microbial uptake, and iron clearance. nih.govresearchgate.net

Key SAR findings for this compound analogues include:

N-Terminus Modification: As discussed, the nature of the amino acid at the N-terminus of linear ferrioxamine B analogues directly influences their recognition by specific microbial uptake systems like FoxA in Y. enterocolitica. nih.gov

Lipophilicity: A delicate balance exists between an analogue's iron-clearing efficiency and its lipophilicity. nih.gov Increasing lipophilicity by conjugating ancillary compounds to desferrioxamine B can enhance properties like plasma protein binding. researchgate.net

Hydroxamate Linkage: Studies on amideless desferrioxamine analogues have shown that the individual monohydroxamate units must be linked together to effectively promote iron clearance. nih.gov

Table 2: Summary of Structure-Activity Relationships in this compound Analogues

| Structural Modification | Effect on Property/Activity | Example Compound Type |

|---|---|---|

| N-Terminal Amino Acid | Alters specificity for microbial uptake systems (e.g., FoxA). | Linear Ferrioxamine B Analogues |

| Backbone Spacer Length | Shorter spacers can decrease Fe(III) complex stability. | Linear Ferrioxamine B Analogues |

| Macrocycle Ring Size | Affects both Fe(III) complex stability and species-specific microbial uptake (e.g., Sit1). | Cyclic this compound E Analogues |

| Lipophilic Conjugation | Increases lipophilicity and plasma protein binding. | Desferrioxamine B Conjugates |

| Fragment Replacement | Replacing N-propanoyl-N-pentyl fragments with C-5 methylene units maintains iron-clearing ability. | Amideless Desferrioxamine Analogues |

This table summarizes key findings from SAR studies, linking specific chemical modifications of the this compound scaffold to changes in its physicochemical properties and biological activities.

These SAR studies provide crucial insights that guide the ongoing rational design of new this compound-based molecules for therapeutic and diagnostic applications. acs.org

Impact of Structural Variations on Iron Chelation Efficiency

The efficiency of iron chelation by this compound analogues is highly dependent on their three-dimensional structure. Modifications to the macrocycle size and the orientation of the hydroxamate groups can significantly alter the stability of the resulting iron complex.

Research into biomimetic analogues of the cyclic siderophore Ferrioxamine E (FOXE) has provided detailed insights into these structure-function relationships. In one study, a series of six novel FOXE derivatives was synthesized with systematic modifications to the cycle length and the positioning of the hydroxamic and amide groups. acs.org The stability of the Fe(III) complexes formed by these analogues was then quantified.

Key findings indicate that the native 33-membered ring of FOXE is optimally sized for chelating Fe(III). acs.org Analogues with either smaller or larger interior cavities exhibited weaker coordination properties and formed less stable complexes with iron. acs.org Interestingly, altering the orientation of the hydroxamate groups to a "retro" position relative to the amide groups did not significantly impact the chelation strength. For instance, the analogue FOX 2-5, which has the same ring size as native FOXE but a retro-hydroxamate arrangement, showed only a slightly lower stability constant (logβ = 31.32) compared to natural FOXE (logβ = 32.21). acs.org This suggests that the pre-organization of the binding groups within the correctly sized macrocycle is the dominant factor for chelation efficiency.

Table 1: Stability Constants of Ferrioxamine E (FOXE) Analogues with Fe(III)

| Analogue | Key Structural Variation | Fe(III) Stability Constant (logβ) |

|---|---|---|

| FOXE (Natural) | 33-membered ring | 32.21 |

| FOX 2-5 | 33-membered ring, retro-hydroxamate position | 31.32 |

| FOX 2-4 | Smaller ring size than FOXE | Lower than FOXE/FOX 2-5 |

| FOX 2-6 | Larger ring size than FOXE | Lower than FOXE/FOX 2-5 |

Influence of Analogue Structure on Microbial Recognition and Transport

The structural features of this compound analogues not only affect their iron-binding capacity but also play a crucial role in their recognition and transport by microbial siderophore uptake systems. Microorganisms often possess highly specific receptors that recognize the precise geometry of a particular siderophore-iron complex.

Studies using synthetic linear hydroxamate derivatives demonstrated that Gram-negative enterobacteria like Escherichia coli could utilize iron from these analogues, with uptake occurring through an active transport process. nih.gov The recognition was found to depend on the chirality and side chains of the synthetic molecules, which influenced their interaction with specific siderophore receptors like the ferrioxamine receptor (FoxA) and the coprogen (B1513091) receptor (FhuE). nih.gov

More profound insights have come from studies on cyclic FOXE analogues in pathogenic microbes like Aspergillus fumigatus and Staphylococcus aureus. While natural siderophores often show broad-spectrum activity, synthetic analogues can be designed to achieve species specificity. acs.org Research demonstrated that subtle changes in the ring size of FOXE analogues could provoke highly specific uptake between these two different microbes. nih.gov

For example, the analogue FOX 2-5, which is structurally most similar to native FOXE, was readily taken up by both A. fumigatus and S. aureus. nih.gov However, shortening the ring by one methylene unit to create the analogue FOX 2-4 resulted in increased uptake by A. fumigatus but reduced uptake by S. aureus. nih.gov Conversely, lengthening the ring (analogues FOX 2-6 and 3-5) had the opposite effect, favoring uptake by S. aureus over the fungus. nih.gov These findings highlight that microbial siderophore transporters are exquisitely sensitive to the size and shape of the iron complex, a feature that can be exploited to design pathogen-specific molecules. acs.orgnih.gov

Table 2: Microbial Uptake of Ferrioxamine E (FOXE) Analogues

| Analogue | Key Structural Variation | Uptake in A. fumigatus | Uptake in S. aureus |

|---|---|---|---|

| FOX 2-5 | Native ring size, retro-hydroxamate | High | High |

| FOX 2-4 | Shortened ring size | Increased | Reduced |

| FOX 2-6 | Lengthened ring size | Reduced | Increased |

| FOX 3-5 | Lengthened ring size | Reduced | Increased |

Development of this compound-Based Probes for Research (non-clinical)

The high affinity and specificity of this compound for ferric iron make it an ideal scaffold for developing molecular probes for non-clinical research. By conjugating this compound or its analogues to reporter molecules, such as radioisotopes or fluorophores, scientists can create powerful tools to visualize and quantify biological processes involving iron or microbial activity.

Radiotracer Design and Characterization (e.g., ⁶⁸Ga-labeled analogues for imaging microbial processes)

A significant application of this compound analogues is in the development of radiotracers for positron emission tomography (PET) imaging of microbial infections. nih.gov This strategy leverages the fact that the gallium-68 (B1239309) (⁶⁸Ga) cation (Ga³⁺) is an excellent isosteric substitute for the ferric iron cation (Fe³⁺). nih.gov Microbes that utilize this compound-type siderophores for iron acquisition will also recognize and transport the gallium-ferroxamine complex, allowing for the targeted delivery of the ⁶⁸Ga radioisotope to the site of infection. nih.govresearchgate.net

Desferrioxamine-B (DFO-B) has been successfully radiolabeled with ⁶⁸Ga to create [⁶⁸Ga]Ga-DFO-B. nih.govnih.gov In vitro studies showed that this radiotracer exhibited high stability and was readily taken up by various microorganisms, including the clinically relevant pathogens Pseudomonas aeruginosa and Staphylococcus aureus. nih.govresearchgate.net In vivo studies in animal infection models confirmed these findings, showing significant and specific accumulation of [⁶⁸Ga]Ga-DFO-B at infection sites, which allowed for clear visualization with PET/CT imaging. nih.govresearchgate.net The tracer demonstrated excellent pharmacokinetics with rapid renal excretion and no significant accumulation in other organs. nih.gov

Similarly, biomimetic analogues of Ferrioxamine E (FOXE) have been labeled with ⁶⁸Ga for PET imaging of infections caused by S. aureus and A. fumigatus. acs.orgnih.gov These studies confirmed that the structural modifications designed to alter microbial specificity were maintained after radiolabeling, opening the possibility of developing pathogen-specific imaging agents. nih.gov

Fluorescent Probes and Chemical Tools for Iron Sensing in Biological Systems (non-clinical)

This compound-based structures have also been employed in the design of fluorescent probes for the detection of Fe(III) in biological and environmental samples. mdpi.com The general principle involves covalently linking a desferrioxamine (DFO) unit, which serves as the selective iron-binding ionophore, to a fluorophore—a molecule that emits light upon excitation. mdpi.com

In the absence of iron, the fluorophore emits a characteristic fluorescent signal. Upon introduction of Fe(III), the DFO moiety binds the iron ion, and this binding event causes a change in the fluorescent properties of the attached fluorophore, often leading to a "turn-off" or quenching of the signal. mdpi.com This change in fluorescence intensity can be measured to quantify the concentration of iron.

An example of such a tool is a carbazole (B46965)–desferrioxamine fluorescent chemosensor. In this design, DFO acts as the ionophore and carbazole serves as the fluorophore unit. This sensor demonstrated excellent selectivity for Fe(III) with a very low detection limit of approximately 20 nM. mdpi.com Another approach involved incorporating DFO into polymeric micelles containing the fluorophore tetraphenylethylene (B103901) (TPE). The fluorescence of TPE, which is active in its aggregated state within the micelle, was effectively quenched in the presence of Fe(III), allowing the system to detect iron and monitor the chelation process in iron-overloaded cell models. mdpi.com These tools provide a non-invasive method for sensing iron in various non-clinical research settings. nih.gov

Computational and Theoretical Investigations of Ferroxamine Systems

Molecular Modeling and Dynamics Simulations